molecular formula C6H7ClN2 B020562 3-Chloro-2-methylpyridin-4-amine CAS No. 97944-40-6

3-Chloro-2-methylpyridin-4-amine

Cat. No.: B020562
CAS No.: 97944-40-6
M. Wt: 142.58 g/mol
InChI Key: AGWBEYQZGBQXLL-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpyridin-4-amine is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a methyl group at the second position, and an amino group at the fourth position on the pyridine ring

Scientific Research Applications

3-Chloro-2-methylpyridin-4-amine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 3-Chloro-2-methylpyridin-4-amine indicates that it is dangerous . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various pharmaceuticals , suggesting that its targets could be diverse depending on the specific drug it’s used to produce.

Mode of Action

The mode of action of 3-Chloro-2-methylpyridin-4-amine is largely dependent on the context of its use. In the context of Suzuki–Miyaura (SM) cross-coupling reactions, it may act as a reagent . SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s interaction with its targets in this context would involve the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic molecules .

Biochemical Pathways

Given its role in sm cross-coupling reactions, it can be inferred that it plays a part in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the final product .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of SM cross-coupling reactions, its action results in the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the context of SM cross-coupling reactions, the reaction conditions (e.g., temperature, pH, presence of a catalyst) can significantly affect the compound’s reactivity and the overall yield of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methylpyridin-4-amine can be achieved through several methods. One common approach involves the chlorination of 2-methyl-4-aminopyridine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. Another method includes the cyclization of appropriate precursors, such as 4,4-dimethoxyl-2-butanone and cyanoacetamide, followed by chlorination and reduction steps .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactions using efficient and cost-effective chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification through recrystallization or distillation to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Chloro-3-methylpyridine
  • 4-Chloro-2-methylpyridine
  • 3-Chloro-4-methylpyridine

Comparison: 3-Chloro-2-methylpyridin-4-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-chloro-2-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWBEYQZGBQXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540240
Record name 3-Chloro-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97944-40-6
Record name 3-Chloro-2-methyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97944-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-methylpyridin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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